molecular formula C19H20ClNO4 B2466712 2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl (3-methoxyphenyl)acetate CAS No. 1003540-46-2

2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl (3-methoxyphenyl)acetate

Cat. No.: B2466712
CAS No.: 1003540-46-2
M. Wt: 361.82
InChI Key: WCBBEODMHMJNCQ-UHFFFAOYSA-N
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Description

2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl (3-methoxyphenyl)acetate is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, an amino group, and a methoxyphenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl (3-methoxyphenyl)acetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-Chlorophenyl Ethylamine: This can be achieved through the reduction of 4-chlorophenyl acetonitrile using hydrogen gas in the presence of a palladium catalyst.

    Formation of the Amide Bond: The 4-chlorophenyl ethylamine is then reacted with 3-methoxyphenyl acetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Final Esterification: The resulting amide is then esterified using an appropriate esterification reagent, such as ethyl chloroformate, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl (3-methoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl (3-methoxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl (3-methoxyphenyl)acetate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • (3-Chloropropyl)trimethoxysilane
  • 2-Hydroxybiphenyl

Uniqueness

2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl (3-methoxyphenyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4/c1-24-17-4-2-3-15(11-17)12-19(23)25-13-18(22)21-10-9-14-5-7-16(20)8-6-14/h2-8,11H,9-10,12-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBBEODMHMJNCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)OCC(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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